molecular formula C10H16N3O15P3 B14763515 [[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

Cat. No.: B14763515
M. Wt: 511.17 g/mol
InChI Key: VQEPRFYKDAUNNK-KQYNXXCUSA-N
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Description

The compound [[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as carbamoyl, oxo, pyrazinyl, dihydroxy, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrazinyl group through a series of substitution reactions. The final steps involve the phosphorylation of the molecule to introduce the phosphoryl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate: can undergo a variety of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The pyrazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the dihydroxy groups can yield diketones or dicarboxylic acids, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate: has a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: As a potential inhibitor of certain enzymes, due to its ability to interact with active sites.

    Medicine: As a potential drug candidate, particularly for diseases involving dysregulated phosphorylation.

    Industry: As a potential additive in materials science, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can mimic natural phosphate groups, allowing the compound to inhibit or activate certain enzymes. The pyrazinyl group can also interact with active sites, further modulating the activity of the target enzyme.

Comparison with Similar Compounds

Similar compounds include other phosphorylated molecules and pyrazinyl-containing compounds. Compared to these compounds, [[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate is unique in its combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with a broader range of molecular targets.

List of Similar Compounds

    Adenosine triphosphate (ATP): A phosphorylated molecule involved in energy transfer.

    Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions.

    Pyrazinamide: A pyrazinyl-containing compound used as an antibiotic.

Properties

Molecular Formula

C10H16N3O15P3

Molecular Weight

511.17 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N3O15P3/c11-8(16)5-9(17)13(2-1-12-5)10-7(15)6(14)4(26-10)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-7,10,14-15H,3H2,(H2,11,16)(H,21,22)(H,23,24)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

VQEPRFYKDAUNNK-KQYNXXCUSA-N

Isomeric SMILES

C1=CN(C(=O)C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)C(=N1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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